1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol
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Overview
Description
1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol is a complex organic compound that features a thiazole ring, a naphthalene moiety, and an amino linkage
Preparation Methods
The synthesis of 1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol typically involves a multi-step process. One common method is the one-pot three-component reaction, which includes the condensation of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in the presence of a catalyst such as silica sulfuric acid . This method is advantageous due to its simplicity and high yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Reaction conditions such as temperature, solvent choice, and catalyst concentration are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.
Scientific Research Applications
1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 1-{[(4,5-Diphenyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ol exerts its effects is largely dependent on its interaction with molecular targets. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and naphthalene-based molecules. For example:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities, respectively.
Naphthalene derivatives: :
Properties
Molecular Formula |
C26H20N2OS |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[[(4,5-diphenyl-1,3-thiazol-2-yl)amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C26H20N2OS/c29-23-16-15-18-9-7-8-14-21(18)22(23)17-27-26-28-24(19-10-3-1-4-11-19)25(30-26)20-12-5-2-6-13-20/h1-16,29H,17H2,(H,27,28) |
InChI Key |
GTLDQYZLIMWSDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NCC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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